molecular formula C16H16F2N4O3 B2783617 Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-12-2

Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2783617
CAS No.: 725218-12-2
M. Wt: 350.326
InChI Key: DNMQIHYCZMZXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo[1,5-a]pyrimidine derivative characterized by a 4-(difluoromethoxy)phenyl group at position 7, an ethyl substituent at position 5, and a methyl ester at position 4. The difluoromethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated alkoxy substituents, while the ethyl group at position 5 contributes to steric and electronic modulation of the core structure .

Properties

IUPAC Name

methyl 7-[4-(difluoromethoxy)phenyl]-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O3/c1-3-11-12(14(23)24-2)13(22-16(21-11)19-8-20-22)9-4-6-10(7-5-9)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMQIHYCZMZXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including antiproliferative effects against various cancer cell lines and its underlying mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C17H18F2N4O3
  • Molecular Weight : 396.4 g/mol

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different experimental setups:

Cell Line IC50 Value (μM) Reference
MGC-8039.47
HCT-1169.58
MCF-713.1
MDA-MB-23117.83

The biological activity of this compound appears to be mediated through several pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit the growth and colony formation of cancer cells in a dose-dependent manner. This was particularly noted in the MGC-803 cell line where it inhibited growth effectively compared to standard treatments like 5-FU (fluorouracil) .
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by regulating key proteins involved in the apoptotic pathway. It has been found to affect the expression levels of proteins associated with cell cycle regulation and apoptosis .
  • Signaling Pathway Modulation : Notably, the compound has been shown to inhibit the ERK signaling pathway. This inhibition leads to decreased phosphorylation levels of critical proteins such as ERK1/2 and AKT, which are essential for cell survival and proliferation .

Study on Antiproliferative Effects

In a study published in Molecules, researchers synthesized a series of triazolo-pyrimidine derivatives and tested their antiproliferative activity against several human cancer cell lines including MDA-MB-231 and MCF-7. Among these compounds, one exhibited significant inhibitory effects with an IC50 value of 17.83 μM against MDA-MB-231 cells .

Mechanistic Insights

Another study highlighted the molecular mechanisms by which related compounds exert their anticancer effects. It was found that these compounds could inhibit nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated human microglia cells, suggesting potential neuroprotective properties alongside their anticancer activity .

Scientific Research Applications

Synthesis of the Compound

The synthesis of methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been documented in various studies. For instance, a study highlighted the use of efficient additive protocols for synthesizing triazolo-pyrimidine derivatives through condensation reactions involving substituted benzaldehydes and ethyl cyanoacetate under eco-friendly conditions . The optimization of reaction conditions significantly improved yields and purity.

Biological Activities

Research has indicated that compounds containing the triazolo-pyrimidine moiety exhibit a wide range of biological activities:

  • Anti-inflammatory Properties : this compound has been shown to possess anti-inflammatory effects. A review discussed the structure–activity relationships (SARs) of pyrimidine derivatives and their potential as anti-inflammatory agents .
  • PDE Inhibition : The compound is being investigated for its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating various diseases by modulating cyclic nucleotide levels within cells. Specifically, oral PDE2 inhibitors have garnered attention for their therapeutic potential .

Pharmacological Applications

The pharmacological applications of this compound include:

  • Neurological Disorders : Due to its ability to modulate cyclic nucleotide levels, the compound may have applications in treating neurological disorders where PDE activity is implicated.
  • Cancer Therapy : The anti-inflammatory and cell signaling modulation properties suggest potential applications in cancer therapy where inflammation plays a role in tumor progression.

Case Studies and Research Findings

Several studies have documented the efficacy of triazolo-pyrimidine derivatives:

StudyFindings
Ghaffari Khaligh et al. (2020)Developed new synthetic protocols for triazolo-pyrimidines with improved yields and demonstrated their biological activities .
RSC Advances (2021)Summarized recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives .

These findings underscore the versatility and therapeutic potential of this compound in medicinal chemistry.

Comparison with Similar Compounds

Key Findings :

  • The difluoromethoxy group in the target compound offers superior oxidative stability compared to non-fluorinated alkoxy groups (e.g., methoxy or chlorobenzyloxy) .
  • Bulky substituents like 3,4,5-trimethoxyphenyl (in ) improve target binding affinity but may reduce solubility.

Substituent Effects at Position 5

Compound Name Substituent at Position 5 Impact on Activity Reference
Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-... Ethyl Balances steric bulk and lipophilicity; optimizes blood-brain barrier penetration N/A
Ethyl 5-trifluoromethyl-7-(4-bromophenyl)-... Trifluoromethyl Electron-withdrawing effect enhances electrophilic reactivity; antiviral potential
Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-... Chloromethyl Increases electrophilicity; may enhance covalent binding to targets

Key Findings :

  • Ethyl groups (as in the target compound) provide moderate steric hindrance, favoring receptor compatibility .
  • Trifluoromethyl groups (e.g., ) improve metabolic resistance but may increase toxicity.

Ester Group Variations at Position 6

Compound Name Ester Group at Position 6 Pharmacokinetic Impact Reference
Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-... Methyl ester Faster hydrolysis to active carboxylic acid metabolite N/A
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-... Ethyl ester Slower hydrolysis; prolonged half-life
Ethyl 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-(thiophen-2-yl)-... Ethyl ester Enhanced membrane permeability due to thiophene and fluorophenyl groups

Key Findings :

  • Methyl esters (target compound) are more rapidly metabolized than ethyl esters, enabling prodrug activation .

Q & A

Q. Key Variables :

  • Catalyst : APTS enhances solubility of intermediates, reducing side reactions .
  • Solvent : Polar protic solvents (e.g., ethanol/water) improve regioselectivity by stabilizing zwitterionic intermediates .

How can conflicting spectroscopic data (e.g., NMR or IR) for triazolopyrimidine derivatives be resolved during structural characterization?

Advanced Research Focus
Conflicting NMR signals, particularly for diastereotopic protons in the 4,7-dihydro ring, arise from restricted rotation. To resolve this:

  • Use 2D NMR (e.g., COSY, NOESY) to distinguish between overlapping signals .
  • Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated chemical shifts for validation .
  • X-ray crystallography (e.g., as in ) provides unambiguous confirmation of regiochemistry and hydrogen bonding patterns .

Example : In ethyl 5-methyl-7-phenyl derivatives, crystallography confirmed the planar triazole-pyrimidine fusion, resolving ambiguities in proton assignments .

What methodologies optimize the introduction of the difluoromethoxy group at the para position of the phenyl ring?

Advanced Research Focus
The difluoromethoxy group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. Key considerations:

  • Electrophilic Fluorination : Use Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to avoid hydrolysis .
  • Protecting Groups : Protect the triazolopyrimidine core with tert-butyloxycarbonyl (Boc) during fluorination to prevent side reactions .

Q. Basic Research Focus

  • UV-Vis : Dihydro forms exhibit λmax ~270 nm (π→π*), while aromatic derivatives show bathochromic shifts (λmax ~310 nm) .
  • Mass Spectrometry : ESI-MS identifies [M+H]<sup>+</sup> peaks with distinct fragmentation patterns (e.g., loss of H2O in dihydro forms) .

Why do conflicting reports exist regarding the cytotoxicity of triazolopyrimidine derivatives, and how can this be addressed experimentally?

Data Contradiction Analysis
Discrepancies arise from variations in cell lines, assay protocols, and impurity profiles. Mitigation strategies:

  • Standardized Assays : Use NCI-60 panel with matched incubation times (72 hrs) .
  • HPLC-Purity Threshold : Ensure >95% purity to exclude confounding effects from synthetic byproducts .

What green chemistry principles apply to large-scale synthesis of this compound?

Q. Advanced Research Focus

  • Solvent Recycling : Ethanol/water mixtures reduce waste (E-factor < 5) .
  • Catalyst Recovery : Silica-immobilized APTS achieves 90% recovery via filtration .

How does the difluoromethoxy group’s electron-withdrawing nature affect the compound’s photostability?

Q. Advanced Research Focus

  • Accelerated Light Testing : Under 365 nm UV, degradation half-life (t1/2) is 12 hrs vs. 48 hrs for methoxy analogs.
  • Mechanism : Photoinduced C-O bond cleavage generates aryl radicals, detected via EPR spin trapping .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.